

# In-Depth Technical Guide: Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

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## Compound of Interest

	Benzyl 4-
Compound Name:	((methylamino)methyl)piperidine-
	1-carboxylate

Cat. No.: B1320467

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CAS Number: 876316-35-7

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** is a key synthetic intermediate in the field of medicinal chemistry. Its structural motif, featuring a piperidine core with a protected nitrogen and a methylaminomethyl side chain, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, analytical characterization, and its significant applications in drug discovery, particularly for agents targeting the central nervous system (CNS). This compound serves as a crucial precursor for developing novel therapeutics for neurological disorders such as depression, anxiety, and chronic pain by enabling the synthesis of ligands for specific neurotransmitter systems.<sup>[1]</sup>

## Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its properties can be inferred from its structure and data available for its hydrochloride salt and similar compounds.

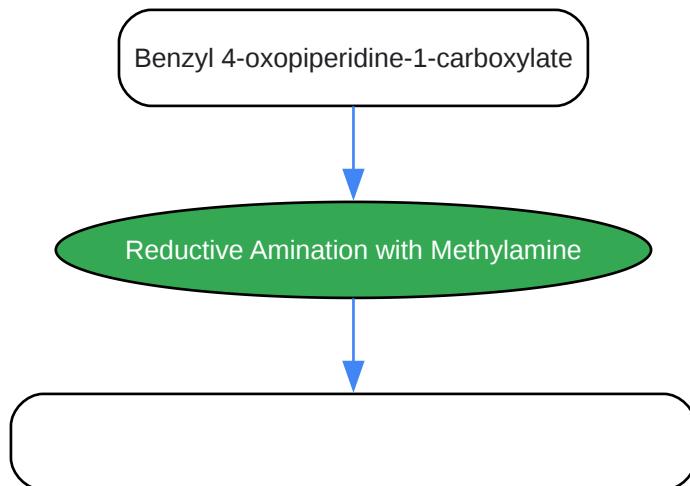
Property	Value (Predicted/Inferred)
Molecular Formula	C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	262.35 g/mol
Appearance	Expected to be an oil or a low-melting solid
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage	Store at 2-8°C under an inert atmosphere to prevent degradation.

## Synthesis

A definitive, peer-reviewed synthesis of **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** is not readily available in the public domain. However, based on established synthetic methodologies for analogous N-protected 4-(aminomethyl)piperidine derivatives, a plausible and efficient synthetic route can be proposed. The most common and logical approach involves the reductive amination of a suitable N-protected piperidone.

## Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned in a two-step process starting from the commercially available Benzyl 4-oxopiperidine-1-carboxylate.



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Caption: Proposed synthetic workflow for the target compound.

## Detailed Experimental Protocol (Proposed)

### Step 1: Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate

This procedure is adapted from standard reductive amination protocols for the synthesis of N-substituted piperidines.

- Materials:
  - Benzyl 4-oxopiperidine-1-carboxylate
  - Methylamine (solution in THF or as hydrochloride salt)
  - Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
  - 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
  - Acetic acid (glacial)
  - Saturated sodium bicarbonate solution
  - Brine
  - Anhydrous sodium sulfate or magnesium sulfate
  - Standard laboratory glassware and magnetic stirrer
- Procedure:
  - To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DCE or DCM, add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base like triethylamine should be added.
  - Add a catalytic amount of glacial acetic acid to the mixture.

- Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
- Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate**.

## Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard analytical techniques. The following data are predicted based on the analysis of structurally similar compounds.

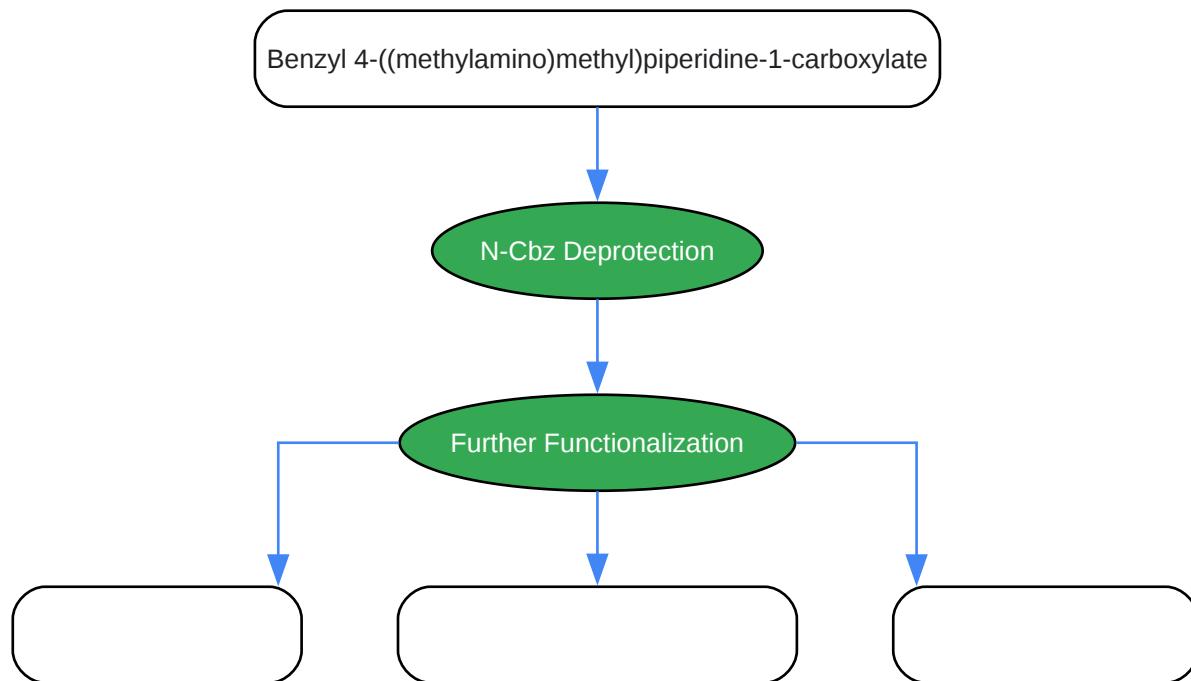
Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the benzyl group protons (aromatic and benzylic CH <sub>2</sub> ), the piperidine ring protons, the methyl group protons, and the N-H proton of the secondary amine.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon of the carbamate, the aromatic and benzylic carbons of the benzyl group, the carbons of the piperidine ring, and the methyl carbon.
Mass Spectrometry (MS)	An exact mass measurement confirming the molecular formula (C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> ), with the observation of the [M+H] <sup>+</sup> ion.
Purity (HPLC)	Determination of purity by High-Performance Liquid Chromatography.

Table of Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts:

Assignment	Predicted <sup>1</sup> H NMR (ppm)	Predicted <sup>13</sup> C NMR (ppm)
Benzyl Ar-H	7.25-7.40 (m, 5H)	127.5-128.5, 137.0
Benzyl CH <sub>2</sub>	5.15 (s, 2H)	67.0
Piperidine CH (C4)	2.50-2.60 (m, 1H)	50.0-52.0
Piperidine CH <sub>2</sub> (C2, C6)	4.00-4.20 (m, 2H), 2.70-2.90 (m, 2H)	43.0-45.0
Piperidine CH <sub>2</sub> (C3, C5)	1.60-1.80 (m, 2H), 1.10-1.30 (m, 2H)	29.0-31.0
N-CH <sub>3</sub>	2.45 (s, 3H)	36.0
CH <sub>2</sub> -N	2.40-2.50 (m, 2H)	55.0-57.0
N-H	1.50-2.00 (br s, 1H)	-
C=O (Carbamate)	-	155.0

## Applications in Drug Discovery

**Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** is a versatile intermediate for the synthesis of various drug candidates. The N-Cbz protecting group can be readily removed by hydrogenolysis, revealing a secondary amine on the piperidine ring, which can then be further functionalized. The secondary amine on the side chain can also be a point of diversification.



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Caption: Role as an intermediate in drug discovery.

## Synthesis of CNS-Active Agents

The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of the title compound are used to synthesize novel antipsychotics and agents for treating neurodegenerative diseases.

## Development of Acetylcholinesterase (AChE) Inhibitors

N-benzylpiperidine derivatives have been extensively studied as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The core structure provided by this intermediate is crucial for binding to the active site of the enzyme.

## Conclusion

**Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** is a valuable and versatile building block in medicinal chemistry. While detailed public data on the compound itself is sparse, its utility is evident from the numerous applications of its derivatives in the development of novel therapeutics, particularly for CNS disorders. The synthetic and analytical information provided

in this guide, though based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals working with this important chemical entity.

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## References

- 1. Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
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